![molecular formula C12H11ClN4O3S2 B257357 Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MCT-1 inhibitor and is known for its ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
MCT-1 inhibitor works by inhibiting the activity of the MCT-1 protein, which is involved in the regulation of cell growth and metabolism. This protein is overexpressed in many types of cancer, and its inhibition can lead to the death of cancer cells. MCT-1 inhibitor has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that MCT-1 inhibitor can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the mTOR pathway, which can lead to the inhibition of cell growth and survival. In addition to its anticancer effects, MCT-1 inhibitor has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MCT-1 inhibitor is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to have low toxicity, making it a promising candidate for cancer treatment. However, one of the limitations of MCT-1 inhibitor is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of MCT-1 inhibitor. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent analogs of MCT-1 inhibitor that can effectively target cancer cells. Additionally, future research will focus on the clinical development of MCT-1 inhibitor for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of MCT-1 inhibitor involves a series of chemical reactions that start with the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with thionyl chloride to form 5-chloro-2-(methylsulfanyl)pyrimidin-4-yl chloride. This intermediate product is then reacted with methyl 2-amino-4-methylthiazole-5-carboxylate in the presence of a base to yield Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate.
Aplicaciones Científicas De Investigación
MCT-1 inhibitor has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells by targeting the MCT-1 protein, which is overexpressed in many types of cancer. In addition to cancer treatment, MCT-1 inhibitor has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Nombre del producto |
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Fórmula molecular |
C12H11ClN4O3S2 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-5-8(10(19)20-2)22-12(15-5)17-9(18)7-6(13)4-14-11(16-7)21-3/h4H,1-3H3,(H,15,17,18) |
Clave InChI |
MPEGXDBNBFQVFF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
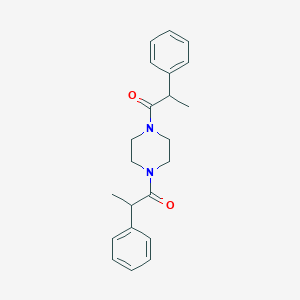
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)
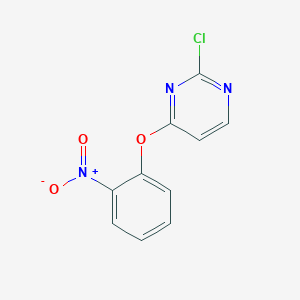
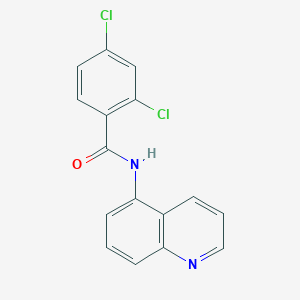
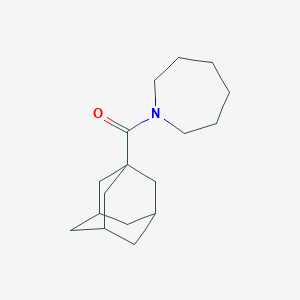
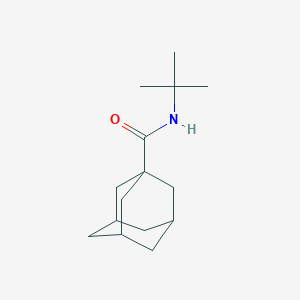
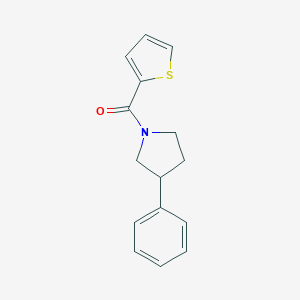
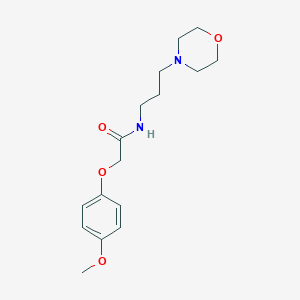
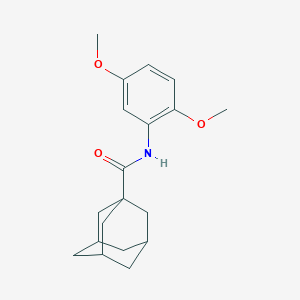
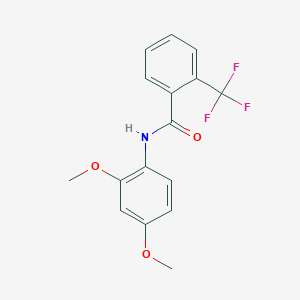
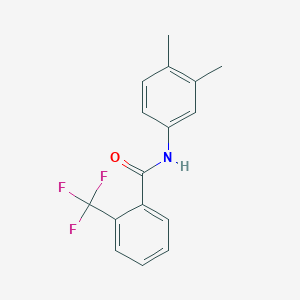
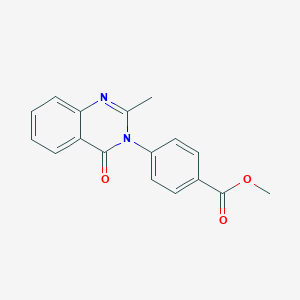
methanone](/img/structure/B257302.png)